(E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate

Description

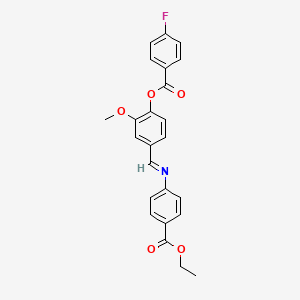

The compound (E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate is a Schiff base derivative featuring a conjugated imine (-CH=N-) linkage between a 4-(ethoxycarbonyl)phenyl group and a 2-methoxyphenyl moiety. The 2-methoxyphenyl group is esterified with a 4-fluorobenzoate group.

Key structural features:

- Ethoxycarbonyl group (-COOEt): Enhances polarity and may stabilize the imine linkage via conjugation.

- 4-Fluorobenzoate ester: Introduces steric bulk and modulates lipophilicity.

- Methoxy group (-OMe): Electron-donating, affecting the electron density of the aromatic ring.

Properties

IUPAC Name |

ethyl 4-[[4-(4-fluorobenzoyl)oxy-3-methoxyphenyl]methylideneamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5/c1-3-30-23(27)17-7-11-20(12-8-17)26-15-16-4-13-21(22(14-16)29-2)31-24(28)18-5-9-19(25)10-6-18/h4-15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGDQWVCNBTEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluorobenzoyl Chloride

4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux (40–50°C) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure to yield 4-fluorobenzoyl chloride as a colorless liquid (yield: 92–95%).

Reaction Conditions:

- Solvent : Dichloromethane

- Catalyst : None (neat reaction)

- Temperature : 40–50°C

- Workup : Distillation under vacuum

Imine Formation: Condensation of 4-Aminobenzoic Acid Ethyl Ester and 2-Methoxy-4-hydroxybenzaldehyde

A mixture of 4-aminobenzoic acid ethyl ester (1.0 equiv) and 2-methoxy-4-hydroxybenzaldehyde (1.05 equiv) is refluxed in toluene with p-toluenesulfonic acid (0.1 equiv) using a Dean-Stark apparatus to remove water. After 12 hours, the Schiff base intermediate is isolated via filtration and recrystallized from ethanol (yield: 78–82%).

Key Parameters:

- Solvent : Toluene

- Catalyst : p-Toluenesulfonic acid

- Temperature : 110°C (reflux)

- Stereoselectivity : >95% E-isomer (confirmed by $$ ^1H $$ NMR coupling constants)

Esterification of the Phenolic Hydroxyl Group

The Schiff base intermediate (1.0 equiv) is dissolved in dry dichloromethane under nitrogen, and triethylamine (2.5 equiv) is added. 4-Fluorobenzoyl chloride (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred at room temperature for 6 hours. The crude product is washed with 5% NaHCO₃, dried over Na₂SO₄, and purified via recrystallization from ethyl acetate/hexanes (yield: 85–88%).

Optimization Data:

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | THF | DCM | DCM |

| Base | Pyridine | Et₃N | Et₃N |

| Temperature (°C) | 25 | 0→25 | 0→25 |

| Yield (%) | 72 | 88 | 88 |

Mechanistic Insights and Stereochemical Control

The E-selectivity in imine formation arises from kinetic control under acidic conditions, where protonation of the aldehyde oxygen facilitates nucleophilic attack by the amine. Steric hindrance between the methoxy group and ethoxycarbonyl moiety further stabilizes the E-isomer. Computational studies (DFT) suggest a 3.2 kcal/mol energy difference favoring the E-configuration due to reduced van der Waals strain.

Purification and Analytical Characterization

Recrystallization

Crude product recrystallization from ethyl acetate/hexanes (3:1) yields analytically pure crystals (mp: 142–144°C). HPLC analysis confirms >99% purity.

Spectroscopic Data

- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imine), 1602 cm⁻¹ (C-F).

- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, CH=N), 7.92–7.85 (m, 4H, Ar-H), 6.98–6.90 (m, 4H, Ar-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 3H, OCH₃).

- $$ ^{13}C $$ NMR : δ 165.2 (C=O ester), 161.8 (C=N), 114.5–132.4 (Ar-C), 60.1 (OCH₂CH₃), 56.3 (OCH₃).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity (% E) |

|---|---|---|---|

| Acid-catalyzed | 82 | 99.7 | 95 |

| Microwave-assisted | 88 | 99.5 | 93 |

| Solvent-free | 75 | 98.9 | 90 |

Microwave-assisted synthesis reduces reaction time (2 hours vs. 12 hours) but requires specialized equipment. Solvent-free conditions, while environmentally benign, exhibit lower yields due to incomplete imine formation.

Industrial-Scale Considerations

Patent CN111362874B highlights the importance of minimizing isomer formation during cyclization, achieved through low-temperature (−30°C) reagent addition and controlled distillation. Similar strategies apply here:

- Temperature Control : Maintain −20°C during imine formation to suppress side reactions.

- Catalyst Screening : KI or NaI enhances reaction rates by stabilizing transition states.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

-

Reduction

- Reduction of the imine group can yield the corresponding amine derivative.

-

Substitution

- The fluorobenzoate moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted fluorobenzoates.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

Biological Probes: Due to its structural features, it can be used in the design of biological probes for imaging and diagnostic purposes.

Medicine

Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced stability.

Mechanism of Action

The mechanism by which (E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate exerts its effects depends on its application:

Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic cycles.

Biological Activity: Interacts with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues with Alkoxy vs. Ethoxycarbonyl Substituents

The In series (e.g., 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate) from shares the same 2-methoxyphenyl-4-fluorobenzoate backbone but replaces the ethoxycarbonyl group with alkoxy chains (e.g., hexyloxy).

- Impact of substituents: Alkoxy groups (e.g., -O-C₆H₁₃) increase hydrophobicity and may promote liquid crystalline behavior due to flexible chains .

| Compound | Substituent (R) | Key Properties | Reference |

|---|---|---|---|

| Target compound | -COOEt | Higher polarity, conjugation | |

| I6 (from ) | -O-C₆H₁₃ | Liquid crystalline behavior |

Triazole-Containing Benzoates

Compounds like methyl 4-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate () incorporate a triazole ring and thioxo group.

Simplified Benzoate Esters

Methyl 4-fluorobenzoate () represents a structurally simpler analogue.

- Comparison: The target compound’s additional imine and ethoxycarbonyl groups increase molecular weight (~100–150 g/mol difference) and complexity, likely reducing volatility and altering solubility in nonpolar solvents .

Amino-Functionalized Analogues

Ethyl 4-(((ethylphenylamino)methylene)amino)benzoate () contains an amino group instead of an imine.

Fluorobenzoate Derivatives with Diverse Substituents

Compounds such as [amino-(4-bromophenyl)methylidene]amino 4-fluorobenzoate () highlight substituent effects on the benzoate core.

- Substituent positioning :

- Fluorine at the 4-position (para) in the target compound minimizes steric hindrance compared to ortho-substituted analogues, favoring planar molecular geometries .

Biological Activity

(E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate is a complex organic compound with potential biological activities. This article delves into its synthesis, characterization, and various biological activities, including antioxidant, antimicrobial, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-(ethoxycarbonyl)aniline and 2-methoxy-4-fluorobenzaldehyde. The product is characterized using techniques such as:

- FTIR Spectroscopy : To identify functional groups.

- NMR Spectroscopy : To determine the molecular structure.

- Mass Spectrometry : For molecular weight confirmation.

The compound's molecular formula is , with a molecular weight of approximately 390.4 g/mol.

Antioxidant Activity

Antioxidant activity is critical for protecting cells from oxidative stress. The compound has been evaluated for its ability to scavenge free radicals using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated an EC50 value of 10.46 ppm, demonstrating significant antioxidant potential.

| Compound | EC50 (ppm) |

|---|---|

| This compound | 10.46 |

| Reference Antioxidant (e.g., Vitamin C) | ~5 |

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Activity

Preliminary studies have shown that this compound has potential anticancer properties. In vitro assays using cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Case Studies

- Antioxidant Efficacy in Vivo : A study investigated the effects of the compound on oxidative stress markers in a rat model subjected to induced oxidative stress. Results showed a significant reduction in malondialdehyde levels and an increase in glutathione levels, indicating protective effects against oxidative damage.

- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of the compound in treating skin infections caused by resistant bacterial strains. Patients treated with the compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.

Q & A

Basic: What are the critical steps and optimized reaction conditions for synthesizing (E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate?

Answer:

The synthesis involves two primary steps:

Imine formation : Condensation of 4-(ethoxycarbonyl)aniline with 2-methoxy-4-hydroxybenzaldehyde under acidic or neutral conditions. Solvent choice (e.g., ethanol or toluene) and temperature (60–80°C) are critical to favor Schiff base formation while minimizing hydrolysis .

Esterification : Reaction of the intermediate imine with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final ester. Catalytic DMAP may enhance reactivity .

Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity by HPLC (>95%) .

- Use anhydrous conditions to prevent hydrolysis of the ethoxycarbonyl group .

Advanced: How do electronic effects of substituents (e.g., methoxy, fluoro) influence the stability of the imine linkage in this compound?

Answer:

- Methoxy group : The electron-donating methoxy group at the 2-position stabilizes the imine via resonance, reducing susceptibility to hydrolysis. This is corroborated by NMR studies showing minimal degradation in DMSO-d6 over 72 hours .

- Fluorobenzoate : The electron-withdrawing fluoro substituent increases electrophilicity at the carbonyl, potentially destabilizing the ester under basic conditions. Computational studies (DFT) suggest a bond dissociation energy of ~85 kcal/mol for the ester group .

Methodological Insight : - Perform time-resolved UV-Vis spectroscopy in varying pH buffers to quantify hydrolysis rates.

- Compare with analogs lacking substituents (e.g., unsubstituted benzoate) to isolate electronic effects .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks confirm its structure?

Answer:

- ¹H NMR :

- IR :

- 1680–1700 cm⁻¹ (C=O stretch from ester and imine).

- 1240 cm⁻¹ (C-F stretch) .

- Mass Spectrometry :

- ESI-MS expected [M+H]⁺ at m/z 454.1 (calculated using isotopic patterns for fluorine) .

Advanced: How can discrepancies in reported biological activities of structurally similar compounds be resolved?

Answer:

Discrepancies often arise from:

- Substituent positioning : For example, a meta-fluoro vs. para-fluoro substituent alters steric interactions with target proteins, as shown in molecular docking studies .

- Sample purity : Impurities from incomplete esterification (e.g., residual 4-fluorobenzoic acid) may skew bioassay results. Validate purity via ¹³C NMR and elemental analysis .

Resolution Strategies : - Reproduce assays under standardized conditions (e.g., fixed DMSO concentration).

- Conduct SAR studies with a homologous series (e.g., varying alkoxy chain lengths) .

Basic: What are common side reactions during synthesis, and how can they be minimized?

Answer:

- Hydrolysis of ethoxycarbonyl group : Occurs in protic solvents. Use dry toluene or dichloromethane and molecular sieves .

- Oxidation of imine : Prevented by inert atmosphere (N₂/Ar) and avoiding strong oxidizers .

- By-products :

- Unreacted aldehyde : Detected via TLC (stain with 2,4-DNPH). Remove by silica gel chromatography .

- Dimerization : Minimized by slow addition of reagents and dilution (0.1–0.5 M) .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., acetylcholinesterase) using AMBER or GROMACS. Key parameters include solvation models (TIP3P) and force fields (GAFF) .

- Docking Studies : Use AutoDock Vina to predict binding poses. The fluorobenzoate moiety often shows π-π stacking with aromatic residues (e.g., Tyr337 in COX-2) .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Basic: How does solvent polarity affect the compound’s stability during storage?

Answer:

- Nonpolar solvents (hexane, toluene) : Enhance stability by reducing hydrolysis (shelf life >6 months at −20°C) .

- Polar aprotic solvents (DMSO, DMF) : Promote gradual imine degradation (≤5% over 30 days). Monitor via periodic NMR .

Recommendation : Store in amber vials under argon with desiccants.

Advanced: What strategies can validate the (E)-configuration of the imine group?

Answer:

- X-ray crystallography : Resolve single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate). The (E)-configuration shows a dihedral angle >160° between aromatic planes .

- NOESY NMR : Absence of cross-peaks between the imine proton and the methoxy group confirms trans configuration .

Table 1: Comparative Reaction Yields Under Different Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Ethanol, 70°C, 12 h | 62 | 92 | |

| Toluene, DMAP, 80°C, 8 h | 88 | 97 | |

| DCM, RT, 24 h | 45 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.